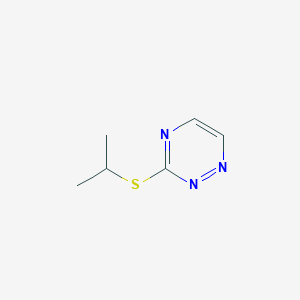

3-Isopropylthio-1,2,4-triazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Isopropylthio-1,2,4-triazine is a derivative of 1,2,4-triazine . Triazines are a class of nitrogen-containing heterocycles . The parent molecules’ molecular formula is C3H3N3 . They exist in three isomeric forms, 1,2,4-triazines being one of them . The triazines have a planar six-membered benzene-like ring but with three carbons replaced by nitrogens .

Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives has been reported in various studies . The rich literature demonstrates various synthetic routes for a variety of triazines through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . Synthetic approaches contain linear, angular, and fused triazine heterocycles through a combinatorial method .Molecular Structure Analysis

The molecular formula of 3-Isopropylthio-1,2,4-triazine is C6H9N3S. The triazines have a planar six-membered benzene-like ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished by the positions of their nitrogen atoms, and are referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .Chemical Reactions Analysis

Triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The mechanistic aspects of these heterocycles are discussed in a detailed way .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

- 1,2,4-triazine derivatives, including isomers like 3-Isopropylthio-1,2,4-triazine, are extensively studied for their antitumor activity. Many of these derivatives have shown remarkable antitumor activity and have reached advanced phases of clinical trials (Cascioferro et al., 2017).

Broad Spectrum Biological Activity

- Triazine derivatives play important roles in medicinal and agricultural fields, with activities including anti-cancer, antiviral, fungicidal, insecticidal, bactericidal, herbicidal, antimalarial, and antimicrobial agents (Kushwaha & Sharma, 2020).

Synthesis and Reactivity for Therapeutic Effects

- Triazine derivatives, due to their bioactivities, are a focus in medicinal chemistry. The synthesis of new triazine-derived compounds is of interest for their therapeutic effects, with various chemical reactions applied to synthesize these compounds (Alshammari & Bakhotmah, 2022).

Versatile Compounds in Synthetic and Pharmaceutical Chemistry

- 3-Amino-1,2,4-triazines are versatile for their significance as building blocks in synthetic and pharmaceutical chemistry, showing unique reactivities towards various reagents (Abdel-Rahman et al., 2020).

Diverse Biological Applications

- 1,2,4-Triazines and their derivatives exhibit a variety of biological applications, including antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive activities (Arshad, Khan, & Khan, 2014).

Antibacterial and Antifungal Activities

- Novel 1,2,4-triazine derivatives have shown high antibacterial, antifungal, and anti-inflammatory activities, offering promising applications in these areas (El-Reedy & Soliman, 2020).

Potent Antimicrobial Agents

- Certain 1,2,4-triazine derivatives have been synthesized and exhibited broad spectrum antimicrobial activity against various pathogens, highlighting their potential in antibiotic development (Shelke, 2020).

Applications in Bioorthogonal Chemistry

- Triazines, including the 1,2,4-triazine isomer, are used in inverse electron-demand Diels-Alder (IEDDA) cycloaddition reactions, a method significant in N-heterocycle synthesis, natural product preparation, and bioorthogonal chemistry (Zhang et al., 2021).

Inhibitor Probes and Corrosion Inhibition

- Some 1,2,4-triazine derivatives are used as inhibitor probes for mild steel corrosion and in the preparation of selective sensors for ion determination in environmental samples (Singh et al., 2018).

Wirkmechanismus

While the specific mechanism of action for 3-Isopropylthio-1,2,4-triazine is not mentioned in the retrieved papers, 1,2,4-triazine derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic and antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial and antiparasitic activities .

Zukünftige Richtungen

Triazines and tetrazines are building blocks and have provided a new dimension to the design of biologically important organic molecules . The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology . Future research could explore the unexplored positions of the pyrrolo[2,1-f][1,2,4]triazine for selectivity .

Eigenschaften

IUPAC Name |

3-propan-2-ylsulfanyl-1,2,4-triazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S/c1-5(2)10-6-7-3-4-8-9-6/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFRUCGHQCIPIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC=CN=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-dichloro-N-{4-[(pyridin-2-yl)amino]butyl}pyridine-2-carboxamide](/img/structure/B2875575.png)

![4-[4-(Benzyloxy)anilino]-3-phenyl-3-buten-2-one](/img/structure/B2875578.png)

![7-Diethylamino-3-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-chromen-2-one](/img/structure/B2875579.png)

![N-(2,4-difluorophenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2875585.png)

![6-Tert-butyl-2-[1-(2-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2875588.png)

![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B2875589.png)

![N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylpyridine-3-carboximidamide](/img/structure/B2875590.png)

![3-(3,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2875591.png)

![(1R,5S)-N-(4-methoxybenzyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2875593.png)

![Ethyl 2-[2-(2-amino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2875595.png)

![3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2875597.png)